ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the molecular formula C6H8N4O4 and a molecular weight of 200.15 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, and is characterized by the presence of a nitro group and an ethyl ester group.
Mechanism of Action
Target of Action
Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a complex compound that has been studied for its potential applications in various fields
Mode of Action
Compounds with similar structures have been shown to interact with their targets in specific ways . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme
Biochemical Pathways
Compounds with similar structures have been shown to affect certain pathways . For instance, some triazole derivatives have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway
Pharmacokinetics
It is known that the polar nature of the triazole ring can improve the pharmacokinetic parameters of the compounds
Result of Action
Some studies have shown that similar compounds can induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase
Action Environment
It is known that the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °c
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of ethyl (3-amino-1H-1,2,4-triazol-1-yl)acetate.
Substitution: Formation of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid.
Scientific Research Applications
Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate has various applications in scientific research, including:
Comparison with Similar Compounds
Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be compared with other triazole derivatives, such as:
3-nitro-1H-1,2,4-triazole: Lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.
Ethyl (3-amino-1H-1,2,4-triazol-1-yl)acetate: Contains an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
1,2,3-triazole derivatives: Differ in the position of nitrogen atoms in the ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-2-14-5(11)3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYMLBNYHCLIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361576 | |
Record name | ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70965-24-1 | |
Record name | ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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